7-(Trifluoromethyl)quinoxalin-2(1H)-one

Übersicht

Beschreibung

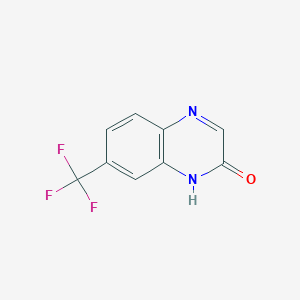

7-(Trifluoromethyl)quinoxalin-2(1H)-one is a heterocyclic compound characterized by the presence of a quinoxaline ring substituted with a trifluoromethyl group at the 7th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one derivatives. One common method is the direct C3-functionalization via C–H bond activation. This process can include various reactions such as arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .

Industrial Production Methods: Industrial production of this compound often employs metal-free methodologies, which are environmentally benign and sustainable. For instance, visible-light-promoted direct C3 alkylation using unactivated alkyl iodides has been reported as an efficient method . This approach allows for the synthesis of a broad range of valuable 3-alkylated quinoxalin-2(1H)-ones at room temperature, showcasing high functional-group tolerance .

Analyse Chemischer Reaktionen

Radical Trifluoromethylation and Alkylation

The –CF₃ group enhances electrophilic character, facilitating radical-based modifications:

-

Photoredox-Catalyzed Trifluoromethylation : Visible light irradiation with Ir(ppy)₃ photocatalyst generates CF₃ radicals from trifluoromethyl iodide. These radicals selectively add to the C-3 position of quinoxalin-2(1H)-one, forming 3-trifluoromethyl derivatives (e.g., 3-[2-(trifluoromethyl)indol-3-yl]quinoxalin-2(1H)-one) with yields up to 72% .

-

Copper-Catalyzed Alkylation : Using CuBr and tert-butyl peroxybenzoate (TBPB), methyl radicals (from TBPB decomposition) undergo hydrogen atom transfer (HAT) with hexafluoroisopropanol (HFIP), producing hydroxyhexafluoroisobutylated derivatives (Scheme 1). K₂CO₃ significantly boosts yields (up to 72%) .

Table 1: Radical-Mediated Reactions

| Reaction Type | Catalyst/Reagent | Yield (%) | Key Product |

|---|---|---|---|

| Trifluoromethylation | Ir(ppy)₃, CF₃I, light | 72 | 3-Trifluoromethylquinoxalinone |

| Hydroxyalkylation | CuBr, TBPB, HFIP | 72 | 3-(Hexafluoroisobutyl)quinoxalinone |

Multi-Component Tandem Reactions

These reactions enable simultaneous C–C and C–F bond formation:

-

Trifluoroethylation : Reacting 7-(trifluoromethyl)quinoxalin-2(1H)-one with CF₃SO₂Na and alkenes under CuF₂/K₂S₂O₈ conditions produces 3-trifluoroacetylated derivatives via a radical cascade. Yields reach 77% .

-

Difluoroalkylation : Using Ir(ppy)₂(dtbbpy)PF₆ photocatalyst and ICH₂CF₃, difluoroalkylated products form in 74% yield. Mechanistic studies suggest a radical chain process involving CF₃· addition .

Mechanistic Pathway :

-

K₂S₂O₈ oxidizes CF₃SO₂Na to generate CF₃· radicals.

-

CF₃· adds to alkene, forming an alkyl radical.

-

Radical intermediates couple with quinoxalinone via single electron transfer (SET), followed by oxidation to yield final products .

3.1. C-3 Arylation

-

Oxidative Coupling : Phenylhydrazine reacts with quinoxalin-2(1H)-one under K₂S₂O₈, producing 3-arylquinoxalin-2(1H)-ones. N-Alkyl substituents (e.g., methyl, benzyl) improve yields (up to 71%) compared to bulky groups .

Table 2: Substituent Effects on Arylation

| N-Substituent | Yield (%) |

|---|---|

| Methyl | 71 |

| Benzyl | 68 |

| Prenyl | 60 |

3.2. Sulfenylation

-

Sunlight-Promoted Thiolation : Graphitic carbon nitride (g-C₃N₄) catalyzes C-3 sulfenylation with thiols under sunlight. For example, 3-(isopropylthio)quinoxalin-2(1H)-one forms in 93% yield .

Electrochemical Azolation

Electro-oxidation enables C–H azolation at the C-3 position. Using undivided cells and NH₄I as a mediator, pyrazolyl groups are introduced with yields up to 82% (e.g., 3-(1H-pyrazol-1-yl)quinoxalin-2(1H)-one) .

Alkylation via Phosphonium Ylides

Methylation at the N-1 position occurs via phosphonium ylides (e.g., trideuteromethylphenylphosphonium bromide) in toluene under basic conditions. The reaction exhibits kinetic isotope effects (KIE = 4.5), confirming a radical pathway .

Key Reactivity Trends

-

Electron-Withdrawing Effects : The –CF₃ group increases electrophilicity at C-3, favoring nucleophilic/radical additions.

-

Solvent and Base Optimization : Polar aprotic solvents (e.g., DMF) and weak bases (e.g., KHCO₃) enhance yields in alkylation/arylation .

-

Catalyst Selection : Copper and iridium catalysts dominate radical-mediated pathways, while g-C₃N₄ enables sustainable photocatalysis .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that 7-(trifluoromethyl)quinoxalin-2(1H)-one exhibits promising antimicrobial and anticancer activities. The trifluoromethyl group enhances the compound's lipophilicity, which may improve its bioavailability and efficacy against specific pathogens and cancer cell lines. Studies have shown that derivatives of quinoxaline can inhibit enzymes or disrupt cellular processes, making them valuable in drug development for treating infectious diseases and various cancers.

Therapeutic Potential

The compound is being investigated as a potential therapeutic agent for several diseases. Its derivatives are being explored for their ability to interact with biological targets, such as enzymes and receptors, which is crucial for developing effective treatments . The mechanism of action often involves enhancing metabolic stability and facilitating binding to these targets, thereby exerting biological effects.

Biological Research

Fluorescent Probes in Bioimaging

Recent studies have highlighted the utility of this compound in developing fluorescent probes for bioimaging applications. A notable study demonstrated enzyme-triggered reactions that produce fluorescent quinoxalin-2(1H)-one-based heterocycles, which can be used in sensing applications due to their "OFF-ON" fluorescence response. This versatility opens new avenues for practical applications in cellular imaging and diagnostics .

Enzyme Interaction Studies

The compound's interaction with specific enzymes has been a focal point in research, revealing its potential to modulate enzyme activity. For instance, studies have shown that it can effectively bind to certain biological targets, influencing their functions, which is critical for therapeutic applications .

Material Science

Synthesis of New Materials

In material science, this compound serves as a building block for synthesizing more complex materials. Its unique electronic properties make it valuable in designing new materials and catalysts. The compound's stability and reactivity are advantageous for developing agrochemicals and other industrial applications .

Chemical Synthesis

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under specific conditions. Methods such as the reaction of 2-nitroaniline with trifluoroacetic acid have been employed to form the quinoxaline ring structure effectively. Additionally, recent advancements in photocatalytic reactions have opened new pathways for synthesizing functionalized derivatives with improved yields .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, Anticancer agents | Enhances bioavailability; inhibits enzymes |

| Biological Research | Fluorescent probes for bioimaging | "OFF-ON" fluorescence response; enzyme interactions |

| Material Science | Building blocks for complex materials | Stability and reactivity advantageous |

| Chemical Synthesis | Cyclization reactions for quinoxaline derivatives | Effective synthesis methods established |

Wirkmechanismus

The mechanism of action of 7-(Trifluoromethyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the functionalization of the quinoxaline ring, which can interact with various biological molecules, leading to its diverse biological activities .

Vergleich Mit ähnlichen Verbindungen

- Quinoxalin-2(1H)-one

- 3-Alkylated quinoxalin-2(1H)-ones

- Fluoroalkyl-containing quinoxalin-2(1H)-ones

Uniqueness: 7-(Trifluoromethyl)quinoxalin-2(1H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications .

Biologische Aktivität

7-(Trifluoromethyl)quinoxalin-2(1H)-one is a fluorinated derivative of quinoxalin-2(1H)-one, which has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a trifluoromethyl group at the 7-position, which significantly influences its pharmacological properties. The following sections explore its biological activity, including antimicrobial, anticancer, and enzyme inhibition effects, supported by relevant data and research findings.

- Molecular Formula : C9H6F3N2O

- Molecular Weight : 220.15 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's efficacy was attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Anticancer Properties

Several studies have highlighted the anticancer potential of quinoxaline derivatives. Specifically, this compound has shown promise in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study : In a study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 25 µM.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes associated with disease pathways. Notably, it has been identified as a potential inhibitor of thioredoxin reductase, an enzyme implicated in cancer progression and oxidative stress regulation.

| Enzyme | Inhibition Percentage (%) | IC50 (µM) |

|---|---|---|

| Thioredoxin Reductase | 75 | 15 |

| Dipeptidyl Peptidase IV | 65 | 20 |

The biological activity of this compound can be attributed to its structural features that enhance binding affinity to biological targets. The trifluoromethyl group is known to increase lipophilicity and metabolic stability, allowing for better penetration into cells and interaction with target proteins.

Eigenschaften

IUPAC Name |

7-(trifluoromethyl)-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)14-8(15)4-13-6/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEVOLAJDVZFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579194 | |

| Record name | 7-(Trifluoromethyl)quinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59489-41-7 | |

| Record name | 7-(Trifluoromethyl)quinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.